Methyl 2-chloro-4-(chlorosulfonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-chloro-4-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLIXGSTZSJGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Development
Strategies for Regioselective Chlorosulfonylation of Benzoate (B1203000) Esters
The primary challenge in the synthesis of Methyl 2-chloro-4-(chlorosulfonyl)benzoate lies in achieving the desired regioselectivity. The starting material, methyl 2-chlorobenzoate (B514982), possesses two substituents with conflicting directing effects: the chloro group, which directs incoming electrophiles to the ortho and para positions, and the methyl ester group, a meta-director. This complex electronic landscape necessitates carefully designed synthetic approaches.
Exploration of Direct Sulfonylation Methods
Direct chlorosulfonylation of methyl 2-chlorobenzoate with reagents like chlorosulfonic acid presents a concise route to the target molecule. The electrophilic aromatic substitution reaction is governed by the combined influence of the existing substituents. The chloro group, being an ortho-, para-director, would favor substitution at the C4 and C6 positions. Conversely, the meta-directing methyl ester group would favor substitution at the C3 and C5 positions.
The regiochemical outcome of the direct chlorosulfonylation is therefore dependent on the relative activating/deactivating strengths of these groups and the reaction conditions employed. The interplay of these directing effects can potentially lead to a mixture of isomers, making the isolation of the desired this compound challenging.
Table 1: Predicted Isomer Distribution in the Direct Chlorosulfonylation of Methyl 2-chlorobenzoate
| Position of Sulfonylation | Directing Group Favoring Substitution | Predicted Product |
|---|---|---|
| C4 | Chloro (para) | This compound |
| C6 | Chloro (ortho) | Methyl 2-chloro-6-(chlorosulfonyl)benzoate |
| C3 | Methyl Ester (meta) | Methyl 2-chloro-3-(chlorosulfonyl)benzoate |
This table is predictive and the actual product distribution would need to be determined experimentally.
Multistep Synthetic Routes via Precursor Functionalization
To circumvent the regioselectivity issues associated with direct chlorosulfonylation, multistep synthetic routes starting from precursors with unambiguous directing groups are often employed. A common strategy involves the use of an amino group, a strong ortho-, para-director, to guide the sulfonyl group to the desired position.
A plausible multistep synthesis for this compound would begin with a suitably substituted aniline (B41778) derivative. For instance, starting with methyl 2-amino-5-chlorobenzoate, the amino group would strongly direct the incoming chlorosulfonyl group to the para position (C4). The synthesis would proceed via the following key steps:
Diazotization: The amino group of the precursor is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).
Chlorosulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to introduce the chlorosulfonyl group. This is a well-established method for the synthesis of aryl sulfonyl chlorides.
This multistep approach offers superior control over the regiochemistry, leading to a higher yield of the desired isomer.
Optimization of Reaction Conditions for Yield and Purity
The efficiency and selectivity of the chlorosulfonylation reaction are highly dependent on the reaction parameters. Careful optimization of these conditions is crucial for maximizing the yield and purity of this compound.
Temperature Control and Solvent Effects in Chlorosulfonylation
Temperature plays a critical role in electrophilic aromatic substitution reactions. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts and decomposition of the starting material or product. For chlorosulfonylation with chlorosulfonic acid, the reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity.
The choice of solvent can also significantly influence the outcome of the reaction. While chlorosulfonylation is often performed neat using an excess of chlorosulfonic acid as the solvent, inert co-solvents such as dichloromethane (B109758) or chloroform (B151607) can be used to improve solubility and moderate reactivity. The polarity and solvating power of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the regioselectivity and yield.
Table 2: Effect of Temperature and Solvent on a Model Chlorosulfonylation Reaction
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Anisole | Chlorosulfonic Acid | Dichloromethane | 0 | 92 |
| 2 | Anisole | Chlorosulfonic Acid | Dichloromethane | 25 | 85 (with byproducts) |
| 3 | Anisole | Chlorosulfonic Acid | Neat | 0 | 95 |
Data is illustrative and based on general trends observed in chlorosulfonylation reactions.
Catalyst Selection and Reaction Kinetics for Enhanced Selectivity
While direct chlorosulfonylation with chlorosulfonic acid is often self-catalyzed, the use of catalysts can enhance the rate and selectivity of the reaction. Lewis acids, such as aluminum chloride or iron(III) chloride, can be employed to increase the electrophilicity of the sulfonating agent. However, their use can also lead to increased side reactions and should be carefully optimized.
In multistep syntheses involving a diazotization-chlorosulfonylation sequence, the choice of catalyst for the Sandmeyer-type reaction is critical. Copper(I) chloride is a commonly used and effective catalyst for the conversion of diazonium salts to aryl sulfonyl chlorides. The reaction kinetics are influenced by the concentration of the reactants and the catalyst, as well as the temperature. Understanding these kinetics is essential for process control and optimization.
Flow Chemistry Approaches in Chlorosulfonyl Benzoate Synthesis
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. The synthesis of aryl sulfonyl chlorides, which often involves hazardous reagents and exothermic reactions, is particularly well-suited for flow chemistry.
The application of flow chemistry to the synthesis of this compound, particularly through a multistep route, holds significant promise for developing a more sustainable and efficient manufacturing process.
Table 3: Comparison of Batch vs. Flow Synthesis for a Diazotization-Chlorosulfonylation Reaction
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Temperature Control | Difficult, potential for hotspots | Precise and uniform |
| Safety | Accumulation of hazardous intermediates | Small reaction volumes, minimized risk |
| Scalability | Challenging | Readily scalable by numbering up |
| Yield | Moderate to High | Often higher due to better control |
| Purity | Variable, may require extensive purification | Generally higher, reduced byproducts |
This is a generalized comparison highlighting the potential advantages of flow chemistry.
Continuous-Flow Diazotization for Related Analogues
The synthesis of aryl sulfonyl chlorides, including the parent structure of this compound, often proceeds through the diazotization of a corresponding aniline precursor to form a reactive diazonium salt. durham.ac.uk This intermediate is notoriously unstable and potentially explosive, making its accumulation in batch reactors a significant safety concern. researchgate.netnih.gov Continuous-flow chemistry offers a robust solution by generating and consuming these hazardous intermediates in situ within the small volume of a reactor, thereby preventing their accumulation and enhancing process safety. nih.gov
An expeditious process for the synthesis of Methyl 2-(chlorosulfonyl)benzoate has been developed utilizing continuous-flow diazotization of Methyl 2-aminobenzoate. researchgate.net This method employs a three-inlet flow reactor connected via a cross joint for the diazotization step, which is then followed by chlorosulfonylation in a tandem tank reactor. researchgate.net A significant advantage of this continuous-flow process is the marked reduction of side reactions, such as hydrolysis, even when using high concentrations of hydrochloric acid. researchgate.net The process achieved a high mass flow rate, demonstrating its potential for large-scale industrial production. researchgate.net
Research into the continuous-flow synthesis of various arylsulfonyl chlorides has demonstrated the versatility of this approach. africacommons.netnih.gov A novel flow procedure for preparing arylsulfonyl chlorides from aniline starting materials involves the chlorosulfonylation of in-situ generated diazonium salts under mild, acid-free conditions. durham.ac.ukafricacommons.netnih.gov This method is not only safer and less labor-intensive than batch methods but is also easily scalable. durham.ac.uknih.gov The use of microreactors has been shown to intensify the diazotization of weakly basic aromatic amines, which are often challenging due to poor solubility. acs.org By leveraging superior mass and heat transfer, these systems can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net For instance, in a microreactor setup, high yields for diazotization can be achieved with residence times as short as 13–15 seconds. researchgate.net
Table 1: Comparison of Continuous-Flow Diazotization Processes for Aryl Sulfonyl Chloride Synthesis
| Starting Material | Key Process Features | Residence Time | Yield | Reference |
|---|---|---|---|---|
| Methyl 2-aminobenzoate | Three-inlet flow reactor with tandem tank reactor; inhibited hydrolysis side reaction. | Not specified | High throughput (18.45 kg/h of diazonium salt solution) | researchgate.net |
| Various Anilines | Mild, acid-free conditions; homogeneous flow process using ethylene (B1197577) glycol as a ligand solubilizer. | Not specified | Good to excellent | durham.ac.uk |
| Aniline / Substituted Anilines | Microreactor with O/W microdroplets to prevent clogging; concentrated acid and nitrite solutions. | 13-16 seconds | ~90-99% | researchgate.net |
| Weakly Basic Aromatic Amines | Microreactor with gas-liquid Taylor flow and ultrasonic assistance for high solid content. | 94 seconds | 96% | acs.org |
Reactor Design and Process Intensification Studies
The choice of reactor is critical for optimizing continuous-flow diazotization and subsequent chlorosulfonylation reactions. Process intensification is achieved through enhanced mixing, heat transfer, and precise control over reaction parameters, which are dictated by the reactor's design. researchgate.net
Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer capabilities, making them ideal for handling highly exothermic and fast reactions like diazotization. researchgate.netresearchgate.net This allows reactions to be conducted under more aggressive conditions (e.g., higher temperatures) than would be safe in a batch reactor, significantly shortening reaction times. researchgate.net For instance, a study on the diazotization of various aromatic amines demonstrated that using a SIMM-V2 micromixer to create an emulsion of reactants prevented clogging and allowed for smooth continuous operation with high yields. researchgate.net
For scaling up production, reactor design becomes even more crucial. A methodology for selectivity engineering in continuous reactors has been developed, using an axial dispersion model to optimize and scale up aniline diazotization from a small tube reactor to a larger proprietary reactor. researchgate.netrsc.org Key parameters identified for successful scale-up include initial reactant concentrations, inlet temperature, residence time distribution, and the heat transfer area per unit volume of the reactor. rsc.org
For reactions involving solids, which can be challenging for standard continuous-flow processes, innovative reactor designs are required. acs.org Spinning disc reactor (SDR) technology has been applied to a diazotization and azo coupling sequence that produces a solid product. acs.org The SDR effectively handles the solid-forming reaction in water, demonstrating stable operation over extended periods and simplifying product isolation. acs.org Other designs, such as multi-stage series-connected diazo reaction kettles, have been proposed to enable industrial-scale continuous production by carefully controlling the feeding of raw materials and reaction parameters. nus.edu.sggoogle.com
Table 2: Reactor Technologies for Diazotization and Related Reactions
| Reactor Type | Key Features | Advantages for Process Intensification | Reference |
|---|---|---|---|
| Microreactor / Micromixer | High surface-area-to-volume ratio; precise channel design. | Superior heat and mass transfer; allows for short residence times and use of concentrated reagents; prevents clogging via emulsions. | acs.orgresearchgate.net |
| Jacketed Tubular Reactor (Coil) | Simple design, easy to construct and scale. | Good for initial optimization; precise residence time control. Modeling (e.g., axial dispersion model) can aid in scale-up. | researchgate.netrsc.org |
| Spinning Disc Reactor (SDR) | Dynamic thin film reaction surface. | Excellent for handling reactions that form solid products in situ; enhanced mixing and heat transfer; uses water as a solvent. | acs.org |
| Multi-stage CSTRs | Series of connected stirred-tank reactors. | Enables industrial-scale continuous production with controlled feeding and temperature profiles across stages. | researchgate.netnus.edu.sggoogle.com |
Green Chemistry Principles in Synthetic Route Design
The synthesis of sulfonyl chlorides has traditionally involved hazardous reagents like chlorosulfonic acid, thionyl chloride, or sulfuryl chloride, and the use of volatile organic solvents, which raise significant environmental and safety concerns. rsc.orgrsc.org Consequently, modern synthetic route design increasingly incorporates the principles of green chemistry to develop more sustainable processes.
A key focus has been the replacement of hazardous reagents and solvents. Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. rsc.orgmdpi.com An efficient method for the synthesis of sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides using oxone-KX (where X is Cl or Br) in water, providing high yields under mild conditions. rsc.org Another approach describes the synthesis of sulfonamides in water by reacting sulfonyl chlorides with amines, using sodium carbonate to control pH, with the product easily isolated by filtration. sci-hub.se
Developing metal-free catalytic systems is another important green chemistry objective. An environmentally benign synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides in a redox-catalytic cycle, with oxygen as the terminal oxidant. rsc.orgrsc.org This method significantly reduces the use of solvents for isolation and purification. rsc.orgrsc.org Furthermore, visible light photocatalysis offers a sustainable alternative to traditional metal-catalyzed Sandmeyer-type reactions. acs.orgacs.org A heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been successfully used to produce sulfonyl chlorides from arenediazonium salts under mild conditions at room temperature. acs.orgacs.org This photocatalytic approach shows high tolerance to various functional groups, offering a milder alternative to classical methods. acs.orgacs.org
The concept of atom economy and waste reduction is also central. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, minimize waste from intermediate purification steps. For example, a one-pot conversion of thiols into sulfonamides has been demonstrated. rsc.org Similarly, developing routes from readily available and less hazardous starting materials is crucial. A method for synthesizing sulfonyl chlorides from sulfonyl hydrazides using N-chlorosuccinimide (NCS) avoids the use of more toxic and corrosive reagents. nih.gov
Table 3: Application of Green Chemistry Principles in Sulfonyl Chloride Synthesis
| Green Chemistry Principle | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Use of Safer Solvents | Oxyhalogenation of thiols with oxone-KCl in water. | Avoids volatile organic solvents; uses readily available, non-toxic reagents. | rsc.org |
| Catalysis (Metal-Free) | Aerobic oxidation of thiols using ammonium nitrate/HCl and O₂. | Environmentally benign, metal-free system; reduced solvent use for purification. | rsc.orgrsc.org |
| Use of Renewable Energy | Visible light photocatalysis with a potassium poly(heptazine imide) catalyst. | Sustainable, metal-free alternative to Sandmeyer reaction; mild conditions, high functional group tolerance. | acs.orgacs.org |
| Designing Safer Chemicals | Synthesis from sulfonyl hydrazides using N-chlorosuccinimide (NCS). | Avoids highly toxic and corrosive chlorinating agents; simple and clean reaction. | nih.gov |
| Atom Economy (One-Pot Synthesis) | One-pot conversion of thiol to sulfonamide via in-situ sulfonyl chloride formation. | Minimizes waste by avoiding isolation of intermediates; improves process efficiency. | rsc.orgsci-hub.se |
Mechanistic Investigations of Chemical Reactivity and Transformations
Reactivity of the Chlorosulfonyl Moiety
The chlorosulfonyl group (-SO₂Cl) is a powerful electrophilic center, making it the most reactive site on the molecule for nucleophilic attack. This reactivity is central to its use as an intermediate in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.
Nucleophilic Substitution Reactions with Diverse Nucleophiles (e.g., amines, thiols)
The sulfur atom in the chlorosulfonyl group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles. The general mechanism is a nucleophilic acyl substitution, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.
Reaction with Amines: Primary and secondary amines react readily with Methyl 2-chloro-4-(chlorosulfonyl)benzoate to form the corresponding sulfonamides. This reaction is one of the most common transformations of sulfonyl chlorides and typically proceeds rapidly under mild conditions, often in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
Reaction with Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and can react with the chlorosulfonyl group to yield thiosulfonates. Similar to the reaction with amines, this transformation is efficient and provides a route to incorporate a sulfur-sulfur linkage into a molecular structure.
| Nucleophile Type | Example Nucleophile | Product Class | General Reaction Conditions |
|---|---|---|---|
| Primary Amine | Aniline (B41778) | N-Aryl Sulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0°C to RT |
| Secondary Amine | Piperidine | N,N-Disubstituted Sulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., Triethylamine), 0°C to RT |
| Thiol | Benzenethiol | Thiosulfonate | Aprotic solvent, Base (e.g., DIPEA), RT |
| Alcohol | Methanol | Sulfonate Ester | Inert solvent, Base (e.g., Pyridine), elevated temperature |
Hydrolytic Pathways and Stability of the Sulfonyl Chloride Group
Despite its high reactivity towards nucleophiles, the stability of the sulfonyl chloride group is a critical consideration, particularly in the presence of water. Aryl sulfonyl chlorides undergo hydrolysis to form the corresponding sulfonic acid. Kinetic studies on various substituted benzenesulfonyl chlorides have shown that the reaction proceeds via an Sₙ2-like mechanism where a water molecule acts as the nucleophile. rsc.org
The stability of the sulfonyl chloride is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atom and the methyl ester group present in this compound, increase the electrophilicity of the sulfur atom. This enhanced electrophilicity accelerates the rate of nucleophilic attack by water, thereby decreasing the hydrolytic stability of the compound. rsc.orgcdnsciencepub.com The hydrolysis can occur under both neutral and alkaline conditions, with the rate being significantly faster under alkaline conditions due to the presence of the more potent hydroxide (B78521) nucleophile. rsc.org To minimize premature hydrolysis during synthesis or other reactions, strictly anhydrous conditions are necessary.
Reactivity of the Ester Functional Group in this compound
The methyl ester group (-COOCH₃) is less reactive than the chlorosulfonyl group but can undergo characteristic ester transformations, primarily hydrolysis (saponification) and transesterification.
Transesterification and Saponification Reactions
Saponification: Under basic conditions (e.g., aqueous NaOH or KOH), the ester undergoes saponification—a base-catalyzed hydrolysis—to yield a carboxylate salt. Subsequent acidification protonates the salt to give the corresponding carboxylic acid. This reaction is effectively irreversible due to the formation of the resonance-stabilized carboxylate anion. Studies on substituted methyl benzoates show that the reaction rate is influenced by the electronic effects of the ring substituents. rsc.orgrsc.orgchegg.com Electron-withdrawing groups, like those on the target molecule, facilitate the nucleophilic attack on the carbonyl carbon, thus increasing the rate of saponification compared to unsubstituted methyl benzoate (B1203000). acs.org
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound can undergo transesterification. This equilibrium process involves substituting the methyl group of the ester with the alkyl group from the alcohol solvent. To drive the reaction to completion, the alcohol reactant is typically used in large excess. It is important to note that under basic conditions (e.g., using a sodium alkoxide catalyst), this reaction competes with saponification if any water is present.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Characteristics
The reactivity of the benzene (B151609) ring itself is profoundly affected by the two substituents: the chlorine atom at the 2-position and the chlorosulfonyl group at the 4-position.
Influence of Chlorine and Chlorosulfonyl Substituents on Ring Activation/Deactivation
Both the chlorine and chlorosulfonyl groups are electron-withdrawing, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). msu.edulumenlearning.com An electrophile, being electron-deficient, will react much more slowly with this electron-poor ring compared to benzene. vedantu.comlibretexts.org
Chlorosulfonyl (-SO₂Cl): The chlorosulfonyl group is a very powerful electron-withdrawing group through both a strong inductive effect (-I) and a strong resonance effect (-M). researchgate.net It strongly deactivates the ring and is a meta-director for EAS.
When both groups are present, their combined effect is a strong deactivation of the aromatic ring. The directing effects are competitive, but due to the powerful deactivating nature of the ring, forcing electrophilic substitution is challenging.
Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) . wikipedia.orglibretexts.org The ring is sufficiently electron-poor to be attacked by strong nucleophiles. The chlorine atom at the 2-position can potentially be displaced. The chlorosulfonyl group at the para position plays a crucial role in stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance, which is a requirement for the SₙAr mechanism to proceed. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence (EAS) |
|---|---|---|---|---|
| -Cl (Chloro) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |
| -SO₂Cl (Chlorosulfonyl) | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta |
Steric and Electronic Effects Governing Reaction Outcomes
The reactivity of this compound is intricately governed by the interplay of steric and electronic effects originating from its distinct substituents on the benzene ring. The chloro group at the ortho-position, the chlorosulfonyl group, and the methyl benzoate group at the para-position collectively influence the electron density distribution and the steric accessibility of the reactive sulfonyl chloride moiety. These factors are paramount in determining the outcomes of its chemical transformations, particularly in nucleophilic substitution reactions at the sulfur atom.
The electronic landscape of the aromatic ring is significantly shaped by the inductive and resonance effects of its substituents. The chlorine atom at the ortho-position exerts a dual electronic influence: it is inductively electron-withdrawing (-I effect) due to its high electronegativity, and it is also capable of a weak electron-donating resonance effect (+R effect) through its lone pairs. Similarly, the methyl benzoate group at the para-position is primarily electron-withdrawing, a consequence of both the inductive effect of the ester's carbonyl group and its ability to delocalize electron density from the ring through resonance (-R effect). The chlorosulfonyl group is a powerful electron-withdrawing group, primarily due to the high oxidation state of the sulfur atom and the electronegativity of the attached oxygen and chlorine atoms.
The cumulative impact of these electron-withdrawing groups is a significant depletion of electron density on the benzene ring, which in turn enhances the electrophilicity of the sulfonyl sulfur atom. This heightened electrophilicity makes the sulfur atom more susceptible to attack by nucleophiles. The strong electron attraction of both the ortho-halogen and the para-sulfonyl group has been noted to influence the reactivity of similar structures. google.com
Steric hindrance, primarily from the ortho-chloro group, plays a crucial role in modulating the accessibility of the sulfonyl chloride for incoming nucleophiles. While this steric bulk can potentially hinder the approach of a nucleophile, studies on related ortho-substituted arenesulfonyl chlorides have revealed that ortho-alkyl groups can paradoxically accelerate the rate of nucleophilic substitution. This phenomenon has been attributed to the relief of steric strain in the transition state. In the case of this compound, the ortho-chloro group, although smaller than an alkyl group, will undoubtedly influence the trajectory of nucleophilic attack.
The interplay of these steric and electronic factors can be semi-quantitatively understood through the lens of the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. Although the standard Hammett equation does not typically account for ortho-substituents due to the complexity of steric effects, the electronic influence of the para-methyl benzoate group can be assessed. The positive Hammett ρ-value observed for the hydrolysis of many aromatic sulfonyl chlorides indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state of an SN2-like mechanism. rsc.org
Interactive Data Table: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σ_meta | σ_para | Electronic Effect |
| -Cl | 0.37 | 0.23 | Inductively withdrawing, weakly resonance donating |
| -COOCH₃ | 0.37 | 0.45 | Inductively and resonance withdrawing |
| -SO₂Cl | ~0.93 | ~1.05 | Strongly inductively and resonance withdrawing |
Note: The σ values for the -SO₂Cl group are estimated based on related sulfonyl groups.
The reaction outcomes for this compound are therefore a delicate balance between electronic activation and potential steric hindrance. For small nucleophiles, the electronic activation is likely to be the dominant factor, leading to rapid substitution at the sulfonyl chloride. For bulkier nucleophiles, the steric hindrance from the ortho-chloro group may become more significant, potentially slowing the reaction rate or influencing the regioselectivity of attack if other reactive sites were present.
Interactive Data Table: Relative Hydrolysis Rates of Substituted Benzenesulfonyl Chlorides
| Substituent | Relative Rate (k_rel) | Primary Influencing Factor |
| H | 1.0 | Baseline |
| p-CH₃ | 0.6 | Weakly electron-donating |
| p-Cl | 2.5 | Electron-withdrawing |
| m-NO₂ | 7.8 | Strongly electron-withdrawing |
| p-NO₂ | 10.2 | Strongly electron-withdrawing |
| o-NO₂ | 0.8 | Steric hindrance and electronic effects |
Data is illustrative and based on typical trends observed in the solvolysis of substituted benzenesulfonyl chlorides. rsc.org
The data in the table illustrates the general trend that electron-withdrawing groups in the para and meta positions increase the rate of hydrolysis, consistent with an SN2 mechanism. The case of the ortho-nitro substituent highlights the complexity of ortho effects, where steric hindrance can counteract the electronic acceleration. For this compound, the combination of a moderately deactivating ortho-chloro group and a strongly deactivating para-methyl benzoate group would be expected to render the sulfonyl sulfur highly electrophilic and reactive towards nucleophiles, with the reaction rate being modulated by the steric profile of the attacking species.
Structure Activity/reactivity Relationship Studies of Derivatives and Analogues
Synthesis and Evaluation of Sulfonamide Derivatives
The chlorosulfonyl group of Methyl 2-chloro-4-(chlorosulfonyl)benzoate is a reactive site for nucleophilic substitution, making it a valuable precursor for the synthesis of a variety of sulfonamide derivatives. The general synthesis involves the reaction of the sulfonyl chloride with primary or secondary amines. jsynthchem.com This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or sodium acetate, to neutralize the hydrochloric acid byproduct. mdpi.comnih.gov
The reaction can be generalized as follows:
This compound + R¹R²NH → Methyl 2-chloro-4-(R¹R²N-sulfonyl)benzoate + HCl
The properties and potential biological activities of the resulting sulfonamides are highly dependent on the nature of the "R" groups introduced from the amine. A diverse library of sulfonamides can be generated by employing various amines in the synthesis.
Table 1: Representative Sulfonamide Derivatives of this compound
| Amine Reactant | Resulting Sulfonamide Derivative | Key Structural Feature |
| Aniline (B41778) | Methyl 2-chloro-4-(phenylsulfamoyl)benzoate | Aromatic amine substituent |
| Piperidine | Methyl 2-chloro-4-(piperidin-1-ylsulfonyl)benzoate | Saturated heterocyclic ring |
| Benzylamine | Methyl 2-chloro-4-(N-benzylsulfamoyl)benzoate | Benzyl group on the nitrogen |
| Diethylamine | Methyl 2-chloro-4-(N,N-diethylsulfamoyl)benzoate | Two ethyl groups on the nitrogen |
Preparation and Analysis of Sulfone Derivatives
Sulfone derivatives can be prepared from this compound through reactions that substitute the chlorine atom of the sulfonyl chloride group with a carbon-based substituent. A common transformation is the conversion to a methyl sulfone, yielding Methyl 2-chloro-4-(methylsulfonyl)benzoate. This can be achieved by reacting the parent compound with a methylating agent under appropriate conditions.
The resulting methylsulfonyl group is known to be strongly electron-withdrawing and generally increases the thermal stability of the compound compared to the chlorosulfonyl precursor. The analysis of this transformation can be monitored using techniques like Thin Layer Chromatography (TLC), and the final product structure confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Comparison of Chlorosulfonyl and Methylsulfonyl Derivatives
| Property | This compound | Methyl 2-chloro-4-(methylsulfonyl)benzoate |
| Functional Group | Chlorosulfonyl (-SO₂Cl) | Methylsulfonyl (-SO₂CH₃) |
| Reactivity | High (reactive towards nucleophiles) | Low (relatively inert) |
| Primary Use | Synthetic Intermediate | Component in pharmaceuticals/agrochemicals |
| Stability | Less thermally stable | More thermally stable |
Comparative Reactivity Studies with Isomeric Chlorosulfonylbenzoates
The reactivity of this compound is significantly influenced by the positions of the chloro, chlorosulfonyl, and methyl ester groups on the benzene (B151609) ring. Comparing its reactivity to that of its positional isomers reveals important electronic and steric effects.
Consider the isomer Methyl 4-chloro-3-(chlorosulfonyl)benzoate. In this isomer, the highly electron-withdrawing chlorosulfonyl group is positioned meta to the methyl ester, while the chloro group is ortho to the sulfonyl group. In the primary compound, this compound, the chloro group is ortho to the ester and meta to the sulfonyl group.
The electrophilicity of the sulfur atom in the chlorosulfonyl group is modulated by the electronic influence of the other substituents. The combined electron-withdrawing effects of the chloro and ester groups make the benzene ring electron-deficient in all isomers, which in turn enhances the reactivity of the -SO₂Cl group toward nucleophiles. However, the relative positioning dictates the magnitude of this effect and can introduce steric hindrance. For instance, a substituent ortho to the chlorosulfonyl group may sterically hinder the approach of a nucleophile compared to a meta or para substituent.
Table 3: Structural Comparison of Positional Isomers
| Compound Name | CAS Number | Substituent Positions |
| This compound | N/A | 1-COOCH₃, 2-Cl, 4-SO₂Cl |
| Methyl 4-chloro-3-(chlorosulfonyl)benzoate | 1000933-19-6 scbt.com | 1-COOCH₃, 3-SO₂Cl, 4-Cl |
| Methyl 4-(chlorosulfonyl)benzoate | 69812-51-7 scbt.com | 1-COOCH₃, 4-SO₂Cl |
| Methyl 2-(chlorosulfonyl)-3-methylbenzoate | N/A | 1-COOCH₃, 2-SO₂Cl, 3-CH₃ |
Positional Isomer Effects on Chemical Transformations and Stability
The specific arrangement of substituents on the benzene ring profoundly affects the molecule's stability and its behavior in chemical transformations. The presence of two strong electron-withdrawing groups, the chloro and chlorosulfonyl substituents, significantly deactivates the aromatic ring of this compound.
This deactivation has several consequences:
Electrophilic Aromatic Substitution: The ring is rendered highly resistant to further electrophilic substitution reactions.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring could make it more susceptible to nucleophilic aromatic substitution, potentially at the carbon bearing the chlorine atom, although this would require harsh reaction conditions.
The stability of the ester group can also be affected. The electron-withdrawing substituents increase the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to hydrolysis under basic or acidic conditions compared to less substituted analogues.
Table 4: Summary of Positional Isomer Effects on Reactivity
| Substituent Pattern | Effect on Aromatic Ring | Consequence for Transformations |
| Strong EWGs at ortho/para positions | Strong deactivation | Hinders oxidation of adjacent alkyl groups google.com; resists electrophilic substitution. |
| Strong EWGs at meta positions | Deactivation | Resists electrophilic substitution. |
| Steric hindrance around reactive site | Shielding of the reactive center | May slow down rates of substitution reactions (e.g., at the -SO₂Cl group). |
(EWG = Electron-Withdrawing Group)
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of Methyl 2-chloro-4-(chlorosulfonyl)benzoate allows for the identification and assignment of its chemically distinct protons. The molecule contains a methyl group (an aliphatic proton environment) and three protons on the aromatic ring. Due to the influence of electron-withdrawing substituents (chlorine, chlorosulfonyl, and methyl ester groups), the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The methyl ester protons, being attached to an oxygen atom, are also deshielded and typically appear as a sharp singlet around 3.9-4.0 ppm.
The aromatic region will display a complex splitting pattern due to spin-spin coupling between the adjacent protons. The proton at position 3 (H-3) is expected to be a doublet, coupled to H-5. The proton at position 5 (H-5) would appear as a doublet of doublets, coupled to both H-3 and H-6. The proton at position 6 (H-6) is expected to be a doublet, coupled to H-5.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.2 - 8.4 | d | ~2.0 | H-3 |
| ~8.0 - 8.2 | dd | J = ~8.5, ~2.0 | H-5 |
| ~7.8 - 8.0 | d | ~8.5 | H-6 |
| ~3.9 - 4.0 | s | - | -OCH₃ |
Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet. Predicted values are based on empirical data for similarly substituted benzene (B151609) derivatives.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically unique carbon atom gives a distinct signal. For this compound, eight distinct signals are expected: one for the methyl carbon, one for the carbonyl carbon of the ester, and six for the aromatic carbons.
The chemical shifts are influenced by the substituents on the aromatic ring. The carbonyl carbon is typically the most deshielded, appearing far downfield. The aromatic carbons directly bonded to the electronegative chloro and sulfonyl groups are also significantly shifted.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164-166 | C=O (Ester) |
| ~145-148 | C-4 (C-SO₂Cl) |
| ~135-138 | C-2 (C-Cl) |
| ~133-135 | C-1 (C-COOCH₃) |
| ~131-133 | C-6 |
| ~130-132 | C-5 |
| ~126-128 | C-3 |
| ~52-54 | -OCH₃ |
To unambiguously confirm the assignments made in ¹H and ¹³C NMR, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-5 with H-3, confirming their ortho and meta relationships, respectively.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. An HMQC or HSQC spectrum would definitively link the ¹H signals for H-3, H-5, and H-6 to their corresponding ¹³C signals (C-3, C-5, and C-6) and the methyl proton signal to the methoxy carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a spatial correlation between the methyl (-OCH₃) protons and the aromatic proton at the H-3 position, which would help confirm the orientation of the ester group relative to the ring substituents.
While simple prediction rules (like the n+1 rule) are useful, the actual ¹H NMR spectrum of a complex substituted benzene ring can show deviations. Recent studies have highlighted that the chemical shifts of substituents ortho to a benzoic acid ester moiety can defy conventional prediction protocols. researchwithnj.comnih.govresearchgate.net
For this compound, discrepancies could arise from:
Second-Order Effects: The aromatic protons form a tightly coupled spin system because their chemical shift differences may be comparable to their coupling constants. This can lead to more complex patterns than simple doublets and doublets of doublets, with leaning effects and additional lines appearing.
Long-Range Coupling: Weak coupling over four or five bonds (e.g., between H-3 and H-6) can sometimes be observed, further complicating the splitting patterns.
Steric and Electronic Effects: The bulky and electron-withdrawing chloro and chlorosulfonyl groups can distort the geometry of the benzene ring and alter the electron density distribution. This can influence both chemical shifts and coupling constants in ways not perfectly captured by simple additive models. nih.gov Detailed computational studies using density functional theory (DFT) have been employed to better understand and predict these variances between expected and experimental NMR shifts. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending).
For this compound, the key functional groups are the methyl ester, the sulfonyl chloride, the chloro-substituted aromatic ring. The sulfonyl chloride group gives rise to two particularly strong and characteristic stretching bands for the S=O bonds. acdlabs.com The carbonyl group of the ester also produces a strong, sharp absorption. uobabylon.edu.iq
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2960-2850 | C-H Stretch | -OCH₃ | Medium-Weak |
| 1735-1720 | C=O Stretch | Ester | Strong |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring | Medium |
| 1380-1365 | S=O Asymmetric Stretch | Sulfonyl Chloride | Very Strong |
| 1280-1250 | C-O Stretch | Ester | Strong |
| 1180-1160 | S=O Symmetric Stretch | Sulfonyl Chloride | Very Strong |
| 850-550 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Note: Intensities are denoted as Strong, Medium, or Weak. Data is based on characteristic frequencies for the specified functional groups. acdlabs.comuobabylon.edu.iqlibretexts.org
Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. It provides data on the compound's exact mass and offers insights into its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which has the chemical formula C₈H₆Cl₂O₄S. This technique allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The exact mass is a critical parameter for confirming the elemental formula of a synthesized compound. For this compound, the theoretical exact mass, calculated from the most abundant isotopes of its constituent elements, can be compared with the experimentally determined value from HRMS to verify its identity with high confidence.
Table 1: Theoretical Isotopic Mass Data for this compound
| Element | Isotope | Abundance (%) | Atomic Mass (Da) |
|---|---|---|---|
| Carbon | ¹²C | 98.93 | 12.000000 |
| Hydrogen | ¹H | 99.98 | 1.007825 |
| Chlorine | ³⁵Cl | 75.77 | 34.968853 |
| Chlorine | ³⁷Cl | 24.23 | 36.965903 |
| Oxygen | ¹⁶O | 99.76 | 15.994915 |
Fragmentation Analysis for Structural Confirmation
In mass spectrometry, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint, providing definitive structural confirmation. By analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of atoms within the molecule can be deduced. Key fragmentation pathways for this compound would likely involve the cleavage of the ester group (loss of •OCH₃ or COOCH₃) and the sulfonyl chloride group (loss of •Cl, •SO₂Cl, or SO₂). The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by two mass units (corresponding to ³⁵Cl and ³⁷Cl isotopes) in a predictable ratio, further aiding in fragment identification docbrown.info.
X-ray Diffraction (XRD) for Solid-State Structural Analysis
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound.
Single-Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis
Single-crystal X-ray diffraction analysis provides unambiguous information on the molecular structure, including precise bond lengths, bond angles, and torsion angles. This technique would reveal the spatial orientation of the chloro, chlorosulfonyl, and methyl benzoate (B1203000) groups attached to the benzene ring. For related organosulfur compounds, the geometry around the sulfur atom is often found to be a distorted tetrahedron asianpubs.org. The analysis would also detail the planarity of the benzene ring and the conformation of the ester and sulfonyl chloride substituents relative to it.
Table 2: Illustrative Crystallographic Data Parameters for Analysis
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, triclinic) in which the compound crystallizes asianpubs.orgmdpi.com. |
| Space Group | The specific symmetry group of the crystal structure asianpubs.orgmdpi.com. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell, the basic repeating unit of the crystal asianpubs.orgmdpi.com. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, S-O, S-Cl, C-Cl). |
| Bond Angles (°) | Angles formed between three connected atoms (e.g., O-S-O, C-S-Cl). |
Hirshfeld Surface Analysis for Intermolecular Interactions
Derived from X-ray diffraction data, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize the crystal lattice. This analysis maps the close contacts between neighboring molecules. For chloro-sulfonyl-containing aromatic compounds, interactions such as hydrogen bonds and halogen bonds are critical in directing the crystal packing. The Hirshfeld surface is mapped with functions that highlight regions of specific intermolecular contacts, and the corresponding 2D fingerprint plots provide a quantitative summary of these interactions. For similar molecules, contacts such as H···H, Cl···H, O···H, and C···H are often dominant in the crystal packing nih.gov.
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 30 - 40% | Represents interactions between hydrogen atoms on adjacent molecules nih.gov. |
| Cl···H/H···Cl | 15 - 25% | Indicates interactions involving chlorine and hydrogen atoms, including weak hydrogen bonds nih.gov. |
| O···H/H···O | 5 - 10% | Corresponds to hydrogen bonding involving oxygen atoms nih.gov. |
| C···H/H···C | 10 - 20% | van der Waals interactions involving carbon and hydrogen nih.gov. |
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques used for this purpose. These methods can provide a quantitative measure of the compound's purity. Furthermore, they are crucial for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the desired product over time google.comgoogle.com. This ensures that the reaction is proceeding as expected and helps in optimizing reaction conditions for higher yield and purity google.com.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. The development of a robust HPLC method for this compound is critical for assessing its purity and monitoring its stability. Due to the compound's aromatic nature and the presence of chromophores, UV detection is a suitable approach. A reversed-phase HPLC (RP-HPLC) method is generally preferred for compounds of moderate polarity like this one.
The development process would involve a systematic evaluation of several key chromatographic parameters to achieve optimal separation with good resolution, peak shape, and a reasonable analysis time. These parameters include the selection of the stationary phase, mobile phase composition, and detection wavelength.
Stationary Phase Selection: A C18 (octadecylsilyl) column is a common starting point for the separation of aromatic compounds due to its hydrophobic nature. The choice of particle size and column dimensions will influence the efficiency and speed of the analysis. For instance, a column with a 5 µm particle size and dimensions of 4.6 x 250 mm is a standard choice for method development.
Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components with good peak shape.
A hypothetical gradient program for the analysis of this compound could be initiated with a higher proportion of the aqueous phase and gradually transition to a higher concentration of the organic solvent. The pH of the aqueous phase can also be adjusted to control the ionization of the analyte and any impurities, thereby influencing their retention.
Detection Wavelength: The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. An initial UV scan of a standard solution of this compound would be performed to determine the wavelength of maximum absorbance (λmax). This wavelength would then be used for the analysis to ensure the best possible signal-to-noise ratio.
A summary of potential starting conditions for HPLC method development is presented in the interactive table below.
| Parameter | Suggested Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Controls pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Program | Start at 30% B, increase to 90% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at λmax (determined by UV scan) | For optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Further optimization would involve fine-tuning the gradient slope, flow rate, and mobile phase composition to achieve the desired separation from any potential impurities or degradation products.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized batch of this compound, thereby confirming its stoichiometric integrity.
The molecular formula for this compound is C₈H₆Cl₂O₄S. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated. This theoretical composition serves as a benchmark against which the experimental results from elemental analysis are compared.
The expected elemental composition for this compound is detailed in the interactive table below.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percent (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 35.72 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.25 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 26.36 |
| Oxygen | O | 15.999 | 4 | 63.996 | 23.79 |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.92 |
| Total | 269.098 | 100.00 |
Experimental values obtained from elemental analysis of a pure sample of this compound should be in close agreement with these theoretical percentages, typically within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect chemical structure.
Computational Chemistry and Theoretical Modeling for Mechanistic Understanding and Prediction
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. semanticscholar.orgproquest.com By calculating the electron density, DFT can predict a wide range of properties, including the geometry, energy, and reactivity of Methyl 2-chloro-4-(chlorosulfonyl)benzoate. DFT calculations for substituted benzoates are performed to understand their stability and reaction mechanisms. scirp.org
A key output of DFT calculations is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the ester (-COOCH₃) and chlorosulfonyl (-SO₂Cl) groups. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the benzene (B151609) ring and the methyl group, indicating areas prone to nucleophilic attack.
Neutral Potential (Green): Areas with intermediate electron density.
This detailed map of the electronic landscape is crucial for predicting how the molecule will interact with other reagents, biological targets, or solvents.
Computational energy minimization is used to determine the most stable three-dimensional conformation of this compound. By systematically adjusting bond lengths, bond angles, and dihedral angles, the algorithm finds the geometry with the lowest potential energy, often referred to as the ground state. This optimized structure is the most likely conformation of the molecule in a stable environment and serves as the starting point for more advanced simulations.
Furthermore, quantum chemical calculations can identify transition state structures, which are the high-energy intermediates in a chemical reaction. By mapping the reaction pathway and calculating the energy barrier (activation energy) between reactants and products, researchers can predict reaction rates and elucidate mechanisms. For this compound, this could be applied to understand its reactivity, such as its susceptibility to nucleophilic substitution at the sulfonyl chloride group.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum mechanics provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and bonds by applying the principles of classical mechanics.
By simulating the molecule's motion over nanoseconds or longer, MD can explore its conformational landscape—the full range of shapes the molecule can adopt through bond rotations and vibrations. This is particularly important for understanding the flexibility of the ester and chlorosulfonyl side chains relative to the rigid benzene ring. The simulation can reveal the most populated conformational states, the energy barriers between them, and how the molecule's shape changes in response to its environment (e.g., in different solvents). This dynamic understanding is essential for predicting how the molecule might bind to a receptor or enzyme active site.
Predictive Modeling of Molecular Descriptors
Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors can be calculated from the molecular structure and are widely used in quantitative structure-activity relationship (QSAR) studies and drug discovery.
Lipophilicity and polarity are critical descriptors for predicting a molecule's pharmacokinetic properties, such as absorption and membrane permeability.
Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water, LogP, is a measure of a molecule's hydrophobicity. A higher LogP indicates greater lipid solubility. Predicted LogP values for molecules are calculated using computational algorithms that sum the contributions of individual atoms or fragments.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.
Table 1: Predicted Physicochemical Properties
| Descriptor | Definition | Predicted Value | Significance |
|---|---|---|---|
| LogP | Octanol-water partition coefficient | Value not available | Indicates solubility and lipophilicity. |
| TPSA | Topological Polar Surface Area | Value not available | Predicts membrane permeability and oral bioavailability. |
Note: Predicted values can vary between different calculation software and algorithms. The values presented are computationally derived estimates.
Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The Collision Cross Section (CCS) is a key physical property measured by this technique, representing the rotational average of the ion's surface area. nih.gov
The CCS value is a robust and reproducible identifier for a molecule. nih.gov As experimental determination for every compound is impractical, computational methods and machine learning models have been developed to predict CCS values from a molecule's 2D or 3D structure. rsc.orgresearchgate.netmdpi.com These predictions are invaluable for identifying unknown compounds in complex mixtures by matching experimental data with theoretical values. researchgate.net For this compound, a predicted CCS value would provide an additional parameter for its unambiguous identification in advanced analytical workflows.
Table 2: Predicted Ion Mobility Properties
| Ion Adduct | Predicted CCS (Ų) | Prediction Method |
|---|---|---|
| [M+H]⁺ | Value not available | Machine Learning / Computational Modeling |
Note: Predicted CCS values are highly dependent on the specific adduct ion and the computational model used. The values serve as theoretical references for experimental identification.
Virtual Screening and Docking Studies for Biological Target Interactions
A comprehensive review of publicly accessible scientific literature and chemical databases indicates a lack of specific virtual screening or molecular docking studies focused on this compound. Therefore, the detailed research findings and data tables typically generated from such studies are not available for this particular compound.
However, it is possible to outline the theoretical framework and methodology by which such computational analyses would be conducted to investigate the potential biological target interactions of this compound. These computational techniques are fundamental in modern drug discovery for identifying potential protein targets and predicting the binding affinity and orientation of a small molecule within a protein's active site.
Theoretical Application of Virtual Screening:
Virtual screening could be employed to screen large libraries of proteins to identify potential biological targets for this compound. This process would involve:
Ligand Preparation: The three-dimensional structure of this compound would be generated and optimized to determine its lowest energy conformation.
Target Database Screening: A database of protein structures, such as the Protein Data Bank (PDB), would be screened. The screening algorithm would identify proteins with binding sites that are sterically and electronically complementary to the structure of this compound.
Hit Identification: The output would be a list of potential protein targets, ranked based on a preliminary scoring function that estimates the likelihood of a favorable interaction.
Methodology for Molecular Docking Studies:
Once potential protein targets are identified, molecular docking simulations would provide a more detailed prediction of the binding interactions. The typical workflow for a docking study of this compound with a putative protein target would be as follows:
Preparation of the Protein and Ligand: The 3D crystal structure of the target protein would be obtained. Water molecules and any co-crystallized ligands would be removed, and hydrogen atoms would be added. The structure of this compound would be prepared by assigning appropriate atomic charges.
Grid Generation: A grid box would be defined around the active site of the protein to specify the search space for the docking algorithm.
Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand would be flexibly docked into the rigid or flexible active site of the protein. The algorithm would explore various possible conformations and orientations of the ligand within the binding pocket.
Scoring and Analysis: The resulting poses of the ligand would be ranked based on a scoring function that calculates the binding free energy, with more negative scores indicating a more favorable interaction. The top-ranked poses would then be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the protein.
Illustrative Data from a Hypothetical Docking Study:
The following table is a representative example of how the results of a molecular docking study for this compound would be presented. It is important to note that this data is purely illustrative and not based on actual experimental results.
| Potential Biological Target | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Primary Type of Interaction |
|---|---|---|---|
| Kinase XYZ | -8.5 | Lys72, Asp184 | Hydrogen Bond, Electrostatic |
| Protease ABC | -7.9 | His41, Cys145 | Covalent Interaction (with sulfonyl chloride) |
| Sulfotransferase ZYX | -9.2 | Arg130, Ser248 | Hydrogen Bond, Salt Bridge |
Advanced Applications in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block in Organic Synthesis
Methyl 2-chloro-4-(chlorosulfonyl)benzoate serves as a crucial intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the distinct reactivity of its functional groups. The chlorosulfonyl group (-SO₂Cl) is particularly important, as it can readily react with various nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the introduction of the sulfonyl moiety into diverse molecular frameworks.
Furthermore, the chloro and methyl ester groups on the benzene (B151609) ring can undergo further transformations. The ester can be hydrolyzed to a carboxylic acid, and the chlorine atom can be replaced through nucleophilic aromatic substitution reactions, although this often requires specific activating conditions. This multi-functional nature makes the compound an important organic synthesis intermediate, widely utilized in the pharmaceutical and dye industries google.com. For instance, the related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, is a key intermediate in the production of certain herbicides, highlighting the industrial relevance of this structural class google.comgoogle.com.
Intermediacy in Medicinal Chemistry Research
The structural framework of this compound is of significant interest in medicinal chemistry for the development of new drugs.
In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various chemical groups are appended to create a library of compounds for biological testing. The substituted benzene ring of this compound provides a robust scaffold for designing novel therapeutic agents. By systematically modifying the chlorosulfonyl and ester groups, and by potentially substituting the chloro group, medicinal chemists can generate new molecules with tailored properties to interact with specific biological targets.
Research has focused on designing compounds based on a substituted methyl 5-sulfamoyl-benzoate framework as potential anticancer drugs nih.gov. The primary sulfonamide group, which is readily derived from the chlorosulfonyl group of the parent compound, is a critical feature for interacting with certain enzymes nih.gov. This demonstrates how the core structure serves as a template for creating new generations of therapeutic candidates.
A significant application of this chemical's scaffold is in the design of enzyme inhibitors. Enzymes are crucial for many biological processes, and inhibiting their activity is a common strategy for treating diseases. The sulfonamide group is a well-established zinc-binding group found in many enzyme inhibitors nih.gov.
In a notable study, a series of methyl 5-sulfamoyl-benzoates were designed and synthesized to act as high-affinity, selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme highly overexpressed in various solid tumors nih.gov. The acidification of the tumor microenvironment by CAIX facilitates cancer cell invasion and metastasis. By using a related starting material, researchers developed inhibitors where variations of substituents on the benzenesulfonamide ring led to a compound exhibiting an extremely high binding affinity (Kd of 0.12 nM) and over 100-fold selectivity for CAIX over other carbonic anhydrase isozymes nih.gov. This high degree of selectivity is crucial for minimizing side effects in potential cancer therapies.
Table 1: Research Findings on CAIX Inhibition
| Compound Attribute | Finding | Source |
|---|---|---|
| Target Enzyme | Carbonic Anhydrase IX (CAIX) | nih.gov |
| Therapeutic Goal | Development of anticancer agents | nih.gov |
| Key Functional Group | Primary sulfonamide (derived from chlorosulfonyl) | nih.gov |
| Achieved Binding Affinity | Kd = 0.12 nM | nih.gov |
| Selectivity | >100-fold selectivity over other CA isozymes | nih.gov |
Utility in Agrochemical Development, including Herbicides and Pesticides
The core structure of this compound is also a precursor for active ingredients in agrochemicals. The synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an important intermediate for the corn herbicide mesotrione (also known as sulphur humulone), relies on precursors with this substitution pattern google.com. The synthesis involves the oxidation of 2-chloro-4-methylsulfonyltoluene google.comgoogle.com. This compound represents a closely related and synthetically accessible starting point for producing such herbicidal compounds, demonstrating its value in the agrochemical industry.
Modifying Agent in Polymer Science for Tailored Material Properties
In polymer science, modifying existing polymers is a key strategy for developing new materials with enhanced or specialized properties. The high reactivity of the chlorosulfonyl group makes this compound a candidate for use as a polymer modifying agent.
This functional group can react with polymers that contain nucleophilic sites, such as hydroxyl (-OH) or amine (-NH₂) groups, which are present in polymers like polyvinyl alcohol, cellulose, or polyamides. By grafting the molecule onto a polymer backbone, its properties can be significantly altered. For example, attaching this molecule could enhance thermal stability, change solubility characteristics, or introduce reactive sites for further crosslinking or functionalization. While specific industrial applications of this compound in this context are not widely documented in public literature, the fundamental reactivity of sulfonyl chlorides is a well-established principle in the post-polymerization modification of materials to achieve tailored properties beilstein-journals.org.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-chloro-4-(methylsulfonyl)benzoic acid |
| 2-chloro-4-methylsulfonyltoluene |
| Mesotrione (sulphur humulone) |
| Polyvinyl alcohol |
| Cellulose |
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes
The development of asymmetric synthetic routes to introduce chirality is a cornerstone of modern medicinal chemistry and materials science. While methods for the synthesis of methyl 2-chloro-4-(chlorosulfonyl)benzoate itself are established, future research could focus on the development of enantioselective transformations of this prochiral molecule.
One promising avenue is the catalytic enantioselective synthesis of chiral sulfones. Recent advancements have demonstrated the merging of photoactive electron donor-acceptor (EDA) complexes with chiral nickel catalysts to achieve the asymmetric production of α-C chiral sulfones. rsc.org This cooperative catalysis system could potentially be adapted for reactions involving this compound, allowing for the enantioselective installation of the sulfonyl group onto various scaffolds. rsc.org
Furthermore, the synthesis of chiral sulfonimidoyl chlorides via desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium from sulfenamides presents another innovative approach. nih.govacs.org Exploring similar desymmetrization strategies starting from derivatives of this compound could open pathways to novel chiral sulfur-containing compounds. These chiral building blocks would be of significant interest for the development of new drugs and chiral ligands.
Integration with Chemoinformatics and Artificial Intelligence for Drug Discovery and Material Design
Machine learning models can be developed to predict the reactivity of the sulfonyl chloride group in various chemical environments. For instance, a random forest algorithm has been successfully used to predict the performance of sulfonamide electrochemical synthesis, suggesting its utility in optimizing reaction conditions and predicting outcomes for new substrates. tue.nl Similar models could be trained on data from reactions involving this compound to accelerate the discovery of new synthetic methodologies.
In the realm of material design, generative AI models are being employed to discover novel materials with tailored properties. researchgate.netyoutube.com By inputting the structural features of this compound into such models, it may be possible to design new polymers, organic frameworks, or electronic materials. For example, AI could be used to predict the properties of polymers synthesized from this monomer, facilitating the in-silico design of materials with specific thermal, mechanical, or optical characteristics. The development of software that automates the process of curating, modeling, and creating libraries of polymers could further accelerate these discoveries.
Exploration of Novel Catalytic Systems for Selective Transformations
The presence of multiple reactive sites in this compound presents a challenge and an opportunity for selective chemical transformations. The development of novel catalytic systems that can selectively target one functional group while leaving others intact is a key area for future research.
Palladium-catalyzed cross-coupling reactions have shown great promise for the functionalization of aryl chlorides and the transformation of aryl sulfonyl chlorides. nih.govresearchgate.netrsc.orgnih.gov Future work could focus on developing palladium catalysts with ligands that can finely tune the reactivity to selectively activate either the C-Cl bond or the S-Cl bond. This would allow for the sequential and controlled introduction of different functional groups, significantly expanding the synthetic utility of the molecule.
Furthermore, leveraging directing groups to achieve site-selective C-H functionalization is a powerful strategy in organic synthesis. Research into catalytic systems that can utilize the existing ester or sulfonyl chloride groups as directing elements could enable the selective functionalization of the aromatic ring at positions that are otherwise difficult to access.
Applications in Supramolecular Chemistry and Nanomaterials
The structural features of this compound make it an intriguing building block for the construction of supramolecular assemblies and the functionalization of nanomaterials.
The aromatic ring and ester group can participate in aromatic-aromatic and other non-covalent interactions, which are the driving forces for self-assembly. Small aromatic esters have been shown to act as low-molecular-weight gelators, forming supramolecular gels through the formation of nanofibers. beilstein-journals.orgnih.govnih.govrsc.org Investigating the gelation properties of derivatives of this compound could lead to the development of new soft materials with applications in areas such as drug delivery and tissue engineering.
The reactive sulfonyl chloride group is an excellent handle for the covalent modification of surfaces. This functionality can be used to graft the molecule onto the surface of nanoparticles, thereby altering their properties and enabling new applications. For instance, the surface of carbon nanoparticles has been functionalized by converting sulfonate groups to sulfonyl chlorides and then reacting them with amines to form sulfonamides. researchgate.net A similar strategy could be employed with this compound to modify the surface of various nanoparticles, introducing a combination of functionalities that could be useful for targeted drug delivery, sensing, or catalysis. frontiersin.orgmdpi.commdpi.comnih.gov
Photochemical and Electrochemical Reactivity Studies
The photochemical and electrochemical behavior of this compound is another largely unexplored area that holds significant potential for novel applications.
The photolysis of aromatic sulfones and related compounds can lead to the formation of radical species that can participate in a variety of chemical transformations. rsc.org Similarly, the UV irradiation of chlorobenzene (B131634) derivatives can result in the formation of biphenyls and products of reductive dechlorination. rsc.org Studying the photochemical reactivity of this compound under various conditions could reveal new synthetic pathways and provide insights into its degradation mechanisms. Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of arenesulfonyl chlorides from anilines, and such methods could potentially be reversed or adapted for the functionalization of the sulfonyl chloride group. nih.gov Furthermore, photocatalytic late-stage functionalization of sulfonamides via sulfonyl radical intermediates suggests that the sulfonyl group can be a versatile handle for radical chemistry. acs.orgrsc.org
The electrochemical reduction of arenesulfenyl chlorides has been shown to proceed through either a concerted or stepwise electron transfer mechanism, depending on the substituents on the aryl ring. nih.govacs.org Investigating the electrochemical reduction of this compound could provide a deeper understanding of its electronic properties and potentially lead to new methods for its selective functionalization. The electrochemical behavior of the chlorobenzoate moiety is also of interest, as studies on related compounds have shown that it can undergo reduction and participate in various electrochemical reactions. nih.govmdpi.com
Q & A
Q. What are the standard synthetic routes for Methyl 2-chloro-4-(chlorosulfonyl)benzoate, and how are intermediates validated?
The compound is typically synthesized via sulfonation and chlorination steps. A common method involves reacting the potassium salt of 2-chloro-4-sulfobenzoic acid with thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Reaction conditions (e.g., reflux temperature, stoichiometry) must be tightly controlled to avoid side products. Intermediates are validated using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and purity.
- IR Spectroscopy : To identify functional groups (e.g., sulfonyl chloride at ~1370–1350 cm⁻¹).
- Mass Spectrometry (MS) : For molecular weight confirmation.
- Elemental Analysis : To verify stoichiometry. Cross-referencing data with literature values (e.g., CAS 26638-43-7) ensures accuracy .
Q. How should this compound be stored to maintain stability?
Store in anhydrous conditions under inert gas (e.g., argon) at –20°C. The sulfonyl chloride group is hygroscopic and prone to hydrolysis, forming benzoic acid derivatives. Use sealed, desiccated containers to prevent decomposition .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
Discrepancies may arise from residual solvents, impurities, or tautomerism. Strategies include:
Q. What methodologies optimize the yield of this compound in continuous-flow systems?
Continuous-flow diazotization/reactor setups can enhance reproducibility and reduce side reactions. Key parameters:
Q. How do competing reactions (e.g., hydrolysis vs. nucleophilic substitution) impact derivatization?
The sulfonyl chloride group is highly reactive. To direct selectivity:
Q. What degradation pathways occur under accelerated stability testing, and how are they monitored?
Common pathways include hydrolysis of the sulfonyl chloride to sulfonic acid and ester cleavage. Monitor via:
Q. How can computational modeling predict reactivity in novel derivatives?
Density functional theory (DFT) calculations can model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
